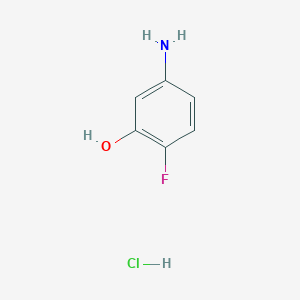

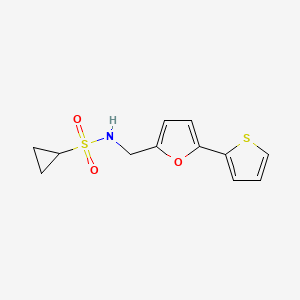

![molecular formula C13H21N3O3S B2629316 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-53-3](/img/structure/B2629316.png)

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

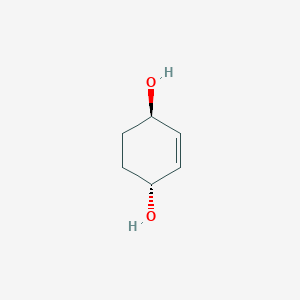

The compound “4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functional groups attached to the ring .Aplicaciones Científicas De Investigación

Antimicrobial Evaluation

The compound has been studied for its potential in antimicrobial applications. Fadda et al. (2016) described the synthesis of sulfonate derivatives containing butane-1-sulfonyl groups, which showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthetic Methodologies

Benetti et al. (2002) explored the synthesis of 2,5-disubstituted pyrroles and pyrrolidines using compounds including 4-(3-Pyrrolyl)butane-sulfonate, a structurally similar compound, demonstrating the compound's utility in the synthesis of heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Electropolymerization Studies

Hwang et al. (1997) conducted studies on electropolymerization of pyrrole and poly(4-(3-Pyrrolyl)butane-sulfonate) films, which is relevant for applications in conductive polymer technology (Hwang, Shieh, Chieh, Liaw, & Li, 1997).

Nonlinear Optical Analysis

Antony et al. (2019) synthesized a π-conjugated organic material based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate, demonstrating its application in nonlinear optical analysis (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).

Catalytic Activity in Alkylation Reactions

Elavarasan et al. (2011) studied the use of sulfonic acid functional ionic liquids with butane-sultone for catalytic activity in alkylation reactions, highlighting the compound's role in facilitating chemical reactions (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Structural Studies in Medicinal Chemistry

Duan et al. (2019) reported the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, which are selective, orally active inverse agonists, indicating the compound's significance in medicinal chemistry (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).

Spin-Crossover and Phase Changes in Inorganic Chemistry

Cook et al. (2015) investigated the iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, showing the compound's role in studying spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Mecanismo De Acción

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the biochemical pathways it affects. These effects could be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1-butylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-3-4-9-20(17,18)16-8-6-12(10-16)19-13-5-7-14-11(2)15-13/h5,7,12H,3-4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIRHIAHULIXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

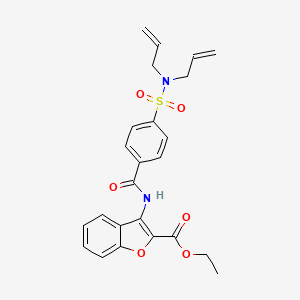

![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)

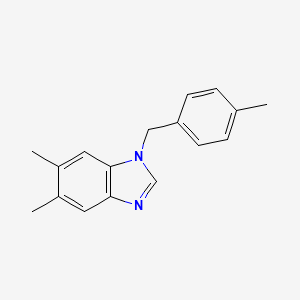

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

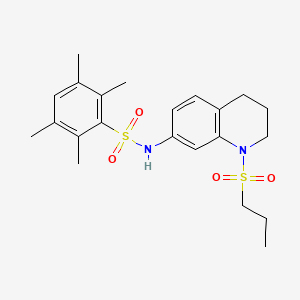

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)